molecular formula C42H64IN2O2- B130770 Pkh 2 dye CAS No. 145687-07-6

Pkh 2 dye

Cat. No. B130770
M. Wt: 754.9 g/mol
InChI Key: RMSRBCCWZVMFSJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Pkh 2 dye is a fluorescent dye that is widely used in scientific research. It belongs to the family of pyridinium-based dyes and has a high affinity for lipid membranes. Due to its unique properties, Pkh 2 dye has found numerous applications in various fields of research, including cell biology, neuroscience, and pharmacology.

Mechanism Of Action

Pkh 2 dye binds to the hydrophobic regions of lipid membranes through electrostatic and hydrophobic interactions. The dye molecules insert themselves between the lipid molecules, resulting in a change in the fluorescence properties of the dye. The binding of Pkh 2 dye to the membrane alters its fluorescence emission spectra, which can be used to monitor the changes in the membrane structure and dynamics.

Biochemical And Physiological Effects

Pkh 2 dye has been shown to have minimal effects on the biochemical and physiological properties of cells and tissues. It does not interfere with the normal function of the membrane or affect the viability of the cells. Therefore, it is an ideal probe for studying the properties of biological membranes.

Advantages And Limitations For Lab Experiments

The advantages of using Pkh 2 dye in lab experiments include its high sensitivity, selectivity, and ease of use. It can be used to study the properties of both artificial and biological membranes. However, the limitations of Pkh 2 dye include its relatively low photostability and potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of Pkh 2 dye in scientific research. One potential application is the development of new fluorescent probes with improved photostability and sensitivity. Another direction is the use of Pkh 2 dye in drug discovery and development, where it can be used to screen for potential drug candidates that target membrane-associated proteins. Additionally, Pkh 2 dye can be used to study the interactions between different membrane components, such as lipids and proteins, to gain a better understanding of the structure and function of biological membranes.

Synthesis Methods

The synthesis of Pkh 2 dye involves several steps, including the reaction of 2-pyridinecarboxaldehyde with ethyl cyanoacetate, followed by the addition of ammonium acetate and sodium hydroxide. The resulting product is then purified using chromatography techniques to obtain the final product.

Scientific Research Applications

Pkh 2 dye has been extensively used in scientific research to investigate the structure and function of biological membranes. It is commonly used as a membrane probe to study the physical properties of lipid bilayers, such as thickness, fluidity, and polarity. Pkh 2 dye can also be used to monitor the dynamics of membrane-associated proteins and lipids in live cells.

properties

CAS RN

145687-07-6

Product Name

Pkh 2 dye

Molecular Formula

C42H64IN2O2-

Molecular Weight

754.9 g/mol

IUPAC Name

2-[(E,3Z)-3-(3-docosyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-3-propyl-1,3-benzoxazol-3-ium;iodide

InChI

InChI=1S/C42H63N2O2.HI/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-36-44-38-30-24-26-32-40(38)46-42(44)34-28-33-41-43(35-4-2)37-29-23-25-31-39(37)45-41;/h23-26,28-34H,3-22,27,35-36H2,1-2H3;1H/q+1;/p-1

InChI Key

RMSRBCCWZVMFSJ-UHFFFAOYSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCC.[I-]

SMILES

CCCCCCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-]

synonyms

PKH 2 dye

Origin of Product

United States

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